benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate
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Description
“Benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C19H28N2O2. Its molecular weight is 316.45 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- Domino Reactions for Synthesizing Functionalized Pyrrolidinones : A method involving domino reactions with ethyl glyoxylate and acetylenedicarboxylate, in the presence of benzoic acid as a catalyst, showcased efficient synthesis of functionalized 2-pyrrolidinones. This highlights the compound's role in creating reactive intermediates for further chemical synthesis (Gao, Sun, & Yan, 2013).
Pharmacological Potential
- Analgesic and Anti-inflammatory Activities : Studies on derivatives of pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to benzyl pyrrolidine carboxylates, have demonstrated significant analgesic and anti-inflammatory activities. This suggests potential applications in developing new pain relief and anti-inflammatory medications (Muchowski et al., 1985).
Material Science and Luminescence
- Metal–Organic Frameworks (MOFs) : Carboxylate-assisted ethylamide metal–organic frameworks incorporating similar structural motifs have been synthesized and characterized for their thermostability and luminescence properties, suggesting applications in materials science for sensing, catalysis, or as photofunctional materials (Sun et al., 2012).
Novel Drug Design and Antibacterial Activity
- Androgen Receptor Antagonists : Compounds with a pyrrolidine carboxamide framework have been designed as novel androgen receptor antagonists, showing high potency and potential for treating diseases related to androgen receptor malfunction, such as prostate cancer (Wakabayashi et al., 2008).
- Anticancer and Anti-Biofilm Activities : Novel pyrrolidine-1-carboxamides were synthesized and evaluated for their anticancer and anti-biofilm activities, revealing compounds with significant efficacy, which could lead to new treatments for cancer and bacterial infections (Smolobochkin et al., 2019).
Cholinesterase Inhibitors
- Proline-Based Carbamates : A study on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates tested their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (Pizova et al., 2017).
properties
IUPAC Name |
benzyl 2-[(E)-3-(diethylamino)prop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-20(4-2)14-8-12-18-13-9-15-21(18)19(22)23-16-17-10-6-5-7-11-17/h5-8,10-12,18H,3-4,9,13-16H2,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKCODGMUMRPH-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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